5-Phenoxybenzene-1,3-diamine

Description

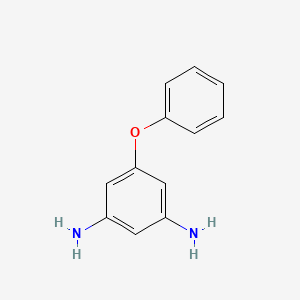

5-Phenoxybenzene-1,3-diamine is a diamine derivative featuring a central benzene ring with amino groups at positions 1 and 3 and a phenoxy substituent at position 3. The phenoxy group may enhance solubility and electronic properties, influencing reactivity in polymerization or coordination chemistry.

Properties

IUPAC Name |

5-phenoxybenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIXAYOFTICTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406756 | |

| Record name | 5-phenoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175723-08-7 | |

| Record name | 5-phenoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxybenzene-1,3-diamine typically involves the reaction of 5-phenoxybenzene with nitrating agents to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxybenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon is frequently used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenoxybenzene derivatives .

Scientific Research Applications

5-Phenoxybenzene-1,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Phenoxybenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Phenoxybenzene-1,3-diamine (hypothetical structure inferred from evidence) with analogous compounds in terms of substituents, synthesis, and applications:

Structural and Functional Insights

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., OPh, OMe): Compounds like 5-(tert-butyl)-2-methoxybenzene-1,3-diamine exhibit enhanced stability and crystallinity due to steric protection from tert-butyl and electron-donating methoxy groups . In contrast, 5-fluorobenzene-1,2-diamine derivatives are prone to decomposition, necessitating rapid downstream use .

- Electron-Withdrawing Groups (e.g., SPh, Cl): The phenylthio group in 5-(phenylthio)benzene-1,3-diamine may increase lipophilicity, favoring membrane penetration in drug candidates . Chloroquinoline derivatives demonstrate antimalarial activity via heme-binding interactions .

Biological Activity

5-Phenoxybenzene-1,3-diamine, also known as 4-phenoxy-1,3-benzenediamine, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phenoxy group attached to a benzene ring substituted with two amino groups at the 1 and 3 positions. This unique configuration contributes to its reactivity and biological activity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Effects

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cancer cell death highlights its therapeutic promise in oncology.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the efficacy of this compound against common pathogens.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

-

Anticancer Activity Study

- Objective : To investigate the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values indicated that this compound effectively reduced viability in breast (MCF-7) and lung (A549) cancer cells, with IC50 values of 25 µM and 30 µM, respectively.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell membrane integrity |

| Anticancer | High | Induction of apoptosis via signaling pathway modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.